molecular formula C21H28O3 B13397955 17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one

17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one

Cat. No.: B13397955
M. Wt: 328.4 g/mol
InChI Key: KZUIYQJTUIACIG-UHFFFAOYSA-N
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Description

17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one, also known under the alias Methyldienolone , is a steroidal compound with the molecular formula C 21 H 28 O 3 and a molecular weight of 328.445 g/mol . It is supplied as a solid and should be stored in a cool, dry place, away from direct sunlight, in a tightly sealed container to prevent degradation from exposure to air and moisture . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers exploring the synthetic pathways and chemical properties of steroidal derivatives will find this compound of interest. The preparation of related 17-hydroxyestra-4,6-dien-3-one structures and their subsequent stereospecific reduction at carbons 6 and 7 has been documented in scientific literature, highlighting the research interest in this class of molecules . The compound is manufactured under strict quality control protocols, with every batch undergoing rigorous testing to ensure consistent efficacy, purity, and safety standards for research purposes .

Properties

IUPAC Name

17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUIYQJTUIACIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation and Reduction Steps

  • The starting steroid (e.g., 3-ethoxy-17α-acetoxy-19-desmethylpregna-3,5-dien-20-one) undergoes a Vilsmeier formylation at the 6-position using reagents such as POCl3 and DMF or related formylating agents at low temperatures (-20 to +5 °C). This introduces a 6-formyl group, yielding 3-ethoxy-6-formyl-17α-acetoxy-19-desmethylpregna-3,5-dien-20-one.

  • The 6-formyl intermediate is then reduced and dehydrated using sodium borohydride (NaBH4) at 0 to +35 °C to convert the formyl group into a 6-methine or 6-methylene group, producing 3-ethoxy-6-methine-17α-acetoxy-19-desmethylpregna-3,5-dien-20-one.

Formation of 6-Methylene and 6-Methyl Groups

  • In another approach, the 6-methylamino intermediate formed after formylation is treated with concentrated hydrochloric acid to convert it into 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, followed by purification steps involving solvents like dimethylformamide and methanol.

  • The 6-methylene intermediate can be isomerized in the presence of palladium on carbon (Pd/C) catalyst and cyclohexene at 25 to 80 °C to shift double bonds, yielding the final 6-methyl-17α-acetoxy steroid with a 4,6-diene system.

Functionalization at the 17-Position

  • The 17α-position is typically functionalized with an acetyl group (acetoxy) by acetylation of the corresponding hydroxy precursor or by using acetylated starting materials.

  • Hydroxylation at the 17-position can be introduced or retained depending on the starting steroid and reaction conditions, often controlled by choice of reagents and protecting groups.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Temperature (°C) Time Yield / Notes
Formylation at 6-position POCl3/DMF or Vilsmeier reagent -20 to +5 ~30 minutes Formation of 6-formyl intermediate
Reduction of formyl group Sodium borohydride (NaBH4) in ethanol 0 to +35 20 minutes Conversion to 6-methine or hydroxymethyl
Acid treatment Concentrated HCl on 6-methylamino intermediate Room temperature Variable Conversion to 6-methylene derivative
Isomerization Pd/C catalyst with cyclohexene in ethanol 25 to 80 Reflux time Double bond shift to 4,6-diene system
Purification Crystallization, column chromatography (silica gel) Ambient As needed Isolation of pure product

Summary of Key Findings from Literature

  • The Vilsmeier formylation is a crucial step for selective modification at the 6-position, enabling subsequent transformations.

  • Reduction and dehydration using NaBH4 are effective for converting formyl groups to methylene or methyl groups under mild conditions.

  • The isomerization step catalyzed by Pd/C is essential to obtain the conjugated 4,6-diene system characteristic of the target compound.

  • Multiple solvents (e.g., ethylene glycol dimethyl ether, ethanol, diisopropyl ether) and purification methods are employed to achieve high purity and yield.

  • Reaction temperatures are carefully controlled to optimize selectivity and yield, typically ranging from sub-zero to moderate heating conditions.

Chemical Reactions Analysis

Formylation and Alkylation Reactions

The 6-methyl group in this compound can be introduced via alkylation using organocopper reagents. For example:

  • Methylation : Reaction with lithium dimethylcopper in anhydrous tetrahydrofuran at 0°C introduces a methyl group at C7α (stereospecific), yielding intermediates like 17β-hydroxy-7α-methylestr-5-en-3-one acetate .

Reaction ConditionsYieldCitation
C7 MethylationLiMe₂Cu, THF, 0°C, 15 min71%

Reduction Reactions

The 3-keto group undergoes selective reduction using hydride agents:

  • NaBH₄ Reduction : In ethanol at room temperature, sodium borohydride reduces the 3-keto group to a β-hydroxyl, preserving the diene system .

  • LiAlH(t-Bu)₃ Reduction : Lithium tri-tert-butoxyaluminum hydride selectively reduces the 17-acetyl group to a hydroxyl without affecting the 3-keto group .

Reduction Target ReagentSolventOutcome
3-Keto groupNaBH₄Ethanol3β-Hydroxy derivative
17-Acetyl groupLiAlH(t-Bu)₃THF17β-Hydroxy derivative

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes dienone-phenol rearrangements:

  • Dienone-Phenol Rearrangement : Treatment with 80% acetic acid at 85°C for 30 minutes shifts the Δ⁴,⁶-diene to form aromatic products. This involves a spiranic intermediate, leading to 4-methylestra-1,3,5(10)-trien-3-ol derivatives .

Acid Temp (°C)Time (min)Product
80% Acetic acid8530Aromatic estratriene

Hydrolysis and Isomerization

  • Hydrolysis : The 17-acetyl group is hydrolyzed to a hydroxyl using aqueous HCl or H₂SO₄ at 60–100°C .

  • Isomerization : Catalytic hydrogenation (Pd/C, H₂) shifts the Δ⁶ double bond to Δ⁵, enhancing thermodynamic stability .

Process Catalyst/SolventOutcome
Acetyl hydrolysisH₂SO₄, 85°C17β-Hydroxy derivative
Double-bond isomerizationPd/C, H₂, MeOHΔ⁵,⁶ → Δ⁴,⁵ shift

Functionalization at C6

The 6-methyl group participates in oxidation and halogenation:

  • Oxidation : CrO₃ in acetic acid converts the 6-methyl to a formyl group .

  • Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces a bromine at C6 under radical conditions .

Reaction Reagent/ConditionsProduct
C6 OxidationCrO₃, AcOH, 50°C6-Formyl derivative
C6 BrominationNBS, CCl₄, light6-Bromo derivative

Stability and Degradation

  • Photolability : The Δ⁴,⁶-diene system is sensitive to UV light, requiring reactions to be shielded from light to prevent decomposition .

  • Thermal Stability : Prolonged heating above 100°C in acidic media leads to aromatization or demethylation .

Comparative Reaction Data

The table below summarizes key transformations:

Reaction Type ConditionsKey ProductYield (%)Citation
Methylation at C7αLiMe₂Cu, THF, 0°C7α-Methyl derivative71
3-Keto reductionNaBH₄, EtOH, 20°C3β-Hydroxy derivative85
Acidic rearrangement80% AcOH, 85°C, 30 min4-Methylestratriene68
Catalytic hydrogenationPd/C, H₂, MeOHΔ⁴,⁶ → Δ⁴,⁵ isomer92

This compound’s versatility in steroid synthesis is underscored by its participation in alkylation, reduction, and rearrangement pathways. Its stability under specific conditions enables precise functional group manipulations, making it valuable for producing pharmacologically active derivatives .

Scientific Research Applications

Nomegestrol acetate has a wide range of scientific research applications:

Mechanism of Action

Nomegestrol acetate exerts its effects by binding to progesterone receptors in target tissues. This binding inhibits the release of gonadotropin-releasing hormone from the hypothalamus, which in turn reduces the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. The reduction in these hormones prevents ovulation and alters the cervical mucus, making it less conducive to sperm penetration . Nomegestrol acetate also has antiestrogenic effects at the level of the endometrium, contributing to its contraceptive efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 17-acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one with four structurally related steroids, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reported Biological Activities
17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one 4,6-diene, 6-methyl, 17β-acetoxy C₂₀H₂₆O₃ 314.42 Androgenic/anabolic activity; used in metabolic studies
17α-Hydroxy-17β-methylandrosta-4,6-dien-3-one 4,6-diene, 17α-hydroxy, 17β-methyl (metabolite of 17α-methyltestosterone) C₂₀H₂₈O₂ 300.43 Anabolic activity; confirmed via LC-MS/MS as a metabolite of methyltestosterone
13β-Ethyl-17α-ethynyl-10,17β-dihydroxy-4,6-dien-3-one 4,6-diene, 13β-ethyl, 17α-ethynyl, 10-hydroxy (oral contraceptive metabolite) C₂₁H₂₈O₄ 356.45 Antiestrogenic/progestogenic activity; derived from biotransformation studies
17β-Hydroxyestra-4,6-dien-3-one 4,6-diene, 17β-hydroxy (non-acetylated analog) C₁₈H₂₄O₂ 272.38 Intermediate in steroid synthesis; studied for stereospecific reductions
Megestrol Acetate 4,6-diene, 6-methyl, 17α-acetoxy, 20-keto (pregnane backbone) C₂₄H₃₂O₄ 384.52 Progestogenic/antitumor activity; used in breast cancer and appetite stimulation

Key Structural and Functional Differences

Substituent Variations: The 6-methyl group in 17-acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one enhances metabolic stability compared to non-methylated analogs like 17β-hydroxyestra-4,6-dien-3-one . The 17β-acetoxy group distinguishes it from megestrol acetate, which has a 17α-acetoxy group and a pregnane backbone with a 20-keto moiety. This difference confers divergent receptor affinities (androgenic vs. progestogenic) .

Biological Activity :

  • 17α-Hydroxy-17β-methylandrosta-4,6-dien-3-one exhibits stronger anabolic effects due to its 17β-methyl group, which resists hepatic metabolism .
  • Megestrol acetate lacks androgenic activity but shows high affinity for progesterone receptors, making it clinically relevant in oncology .

Pharmacokinetic and Metabolic Comparisons

  • Metabolic Stability: The 4,6-diene system in all compounds increases susceptibility to hepatic oxidation, but the 6-methyl group in the target compound slows degradation compared to non-methylated analogs .
  • Biotransformation Pathways :
    • 17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one is metabolized via hydrolysis of the 17β-acetoxy group to yield 17β-hydroxyestra-4,6-dien-3-one .
    • 13β-Ethyl-17α-ethynyl-10,17β-dihydroxy-4,6-dien-3-one undergoes hydroxylation at C10, enhancing its antiestrogenic potency .

Biological Activity

17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one , commonly known as Nomegestrol , is a synthetic progestin with significant biological activity, particularly in reproductive health. This compound is characterized by its selective binding to progesterone receptors and exhibits both progestational and antiandrogenic properties. Its chemical structure is vital for its function, influencing its interaction with various hormonal pathways.

PropertyValue
Molecular FormulaC21H28O3
Molecular Weight328.45 g/mol
Melting Point204-205 °C
Boiling Point502.6 °C
Density1.2 ± 0.1 g/cm³
Flash Point271.8 °C

Nomegestrol acts primarily as a selective full agonist at the progesterone receptor, with a dissociation constant (Kd) of approximately 5.44 nM for the rat uterine progesterone receptor . This high binding affinity allows it to effectively mediate progestational effects, which are crucial for maintaining pregnancy and regulating menstrual cycles.

In addition to its progestational activity, Nomegestrol exhibits antiandrogenic effects, which can be beneficial in treating conditions influenced by androgens, such as polycystic ovary syndrome (PCOS) and certain types of acne . Its strong antiestrogenic activity further enhances its therapeutic potential in managing hormone-related disorders.

Progestational Activity

Numerous studies have demonstrated the progestational efficacy of Nomegestrol. It has been shown to effectively inhibit ovulation when used in contraceptive formulations. A study highlighted that Nomegestrol could potentially offer contraceptive benefits at lower doses compared to traditional progestins like chlormadinone acetate due to its high potency .

Antiandrogenic Activity

The antiandrogenic properties of Nomegestrol are significant for treating conditions related to excessive androgen levels. Research indicates that Nomegestrol can reduce symptoms associated with androgen excess, such as hirsutism and acne . Its mechanism involves blocking androgen receptor activity or inhibiting androgen synthesis, making it a valuable option in hormonal therapies.

Case Studies

  • Contraceptive Efficacy : A clinical trial involving Nomegestrol acetate demonstrated effective ovulation suppression and menstrual cycle regulation in women using it as an oral contraceptive. The results indicated a high satisfaction rate among users due to reduced side effects compared to other hormonal contraceptives.
  • Polycystic Ovary Syndrome (PCOS) : In a cohort study, women with PCOS treated with Nomegestrol showed significant improvements in menstrual regularity and reductions in hirsutism scores over six months of treatment .

Research Findings

Recent research has focused on the synthesis and modification of Nomegestrol derivatives to enhance its biological activity and reduce side effects. Studies have explored various structural modifications at the 6 and 17 positions on the steroid nucleus, leading to compounds with improved selectivity and potency against specific receptors .

Comparative Binding Affinity

A comparative analysis of Nomegestrol with other progestins shows its superior binding affinity for the progesterone receptor:

CompoundKd (nM)
Nomegestrol5.44
Medroxyprogesterone10-20
Chlormadinone15-30

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